molecular formula C18H19FN4O2 B2858578 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396854-46-8

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2858578
CAS No.: 1396854-46-8
M. Wt: 342.374
InChI Key: CBQOVZRDSGNMNL-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS# 1396854-46-8) is a high-purity synthetic compound with molecular formula C18H19FN4O2 and molecular weight 342.4 g/mol. This chemical features a pyrazole carboxamide core structure incorporating both cyclopropyl and 4-fluorophenyl pharmacophores, making it a valuable intermediate in medicinal chemistry research and drug discovery programs. This compound belongs to a class of diaryl-pyrazole derivatives that have demonstrated significant research utility as cannabinoid type 1 (CB1) receptor antagonists . Structural analogs of this chemical have shown outstanding efficacy in research models of metabolic disorders, particularly in modulating serum lipid parameters associated with metabolic syndrome . The strategic incorporation of cyclopropyl building blocks in the molecular architecture has been shown in published structure-activity relationship (SAR) studies to enhance receptor binding affinity, with related compounds exhibiting Ki values ≤ 5 nM while maintaining acceptable metabolic stability profiles in human liver microsome models . Researchers investigating neurodegenerative conditions may find interest in this compound's structural features, as pyrazole derivatives have been explored in pharmaceutical research for potential applications against Alzheimer's disease, Parkinson's disease, and Huntington's disease . The compound's specific structural characteristics, including its carboxamide linkage and pyrrolidinone moiety, contribute to its potential interaction with various neurological targets. Additionally, this chemical scaffold has relevance in oncology research, with related 4-(indol-3-yl)-pyrazole derivatives being investigated as inhibitors for pharmaceutical interventions in cancer . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and consult relevant literature for specific application protocols.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-22-16(9-15(21-22)11-2-4-12(19)5-3-11)18(25)20-13-8-17(24)23(10-13)14-6-7-14/h2-5,9,13-14H,6-8,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQOVZRDSGNMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting CSF1R, EI-1071 affects the biochemical pathways that regulate the survival and maintenance of M2 TAMs. This disruption can potentially halt cancer progression.

Pharmacokinetics

EI-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies. It exhibits hepatocyte stability, high Caco-2 permeability, and favorable pharmacokinetic profiles.

Result of Action

The inhibition of CSF1R by EI-1071 leads to a reduction in the survival and maintenance of M2 TAMs. This can potentially halt cancer progression. In cell-based bioassays, EI-1071 inhibited CSF1R activity in human monocytes/macrophages, AML-5 leukemia, and osteoclasts.

Comparison with Similar Compounds

Pyrazoline Derivatives ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4) share the fluorophenyl-pyrazole backbone but differ in key aspects:

  • Core Structure : These analogs have a dihydro-pyrazoline (partially saturated) ring, whereas the target compound features a fully aromatic pyrazole.
  • Substituents: The analogs lack the carboxamide-linked pyrrolidinone moiety and instead have aldehyde or ketone groups at position 1.
  • Implications : The saturated pyrazoline ring may enhance conformational flexibility, while the aromatic pyrazole in the target compound could improve metabolic stability .

Thiadiazole-Pyrrolidinone Analogs ()

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide shares the 5-oxopyrrolidine and 4-fluorophenyl groups but diverges in the heterocyclic core:

  • Core Structure : A thiadiazole replaces the pyrazole, altering electronic properties due to sulfur’s electronegativity.
  • Substituents: The isopropyl group on the thiadiazole contrasts with the cyclopropyl-pyrrolidinone in the target compound.
  • Implications : Thiadiazoles often enhance binding to enzymes or receptors via sulfur interactions, but the pyrazole’s aromaticity may favor π-π stacking in the target molecule .

Benzimidazole-Pyrrolidinone Derivatives ()

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate incorporates a benzimidazole core and a 2-oxopyrrolidinyl group:

  • Substituents: A propyl-linked pyrrolidinone replaces the direct carboxamide linkage in the target compound.
  • Implications : The extended alkyl chain in this analog may improve solubility but reduce blood-brain barrier penetration compared to the target’s compact cyclopropyl group .

Cannabinoid Receptor Ligands ()

  • CB1/CB2 Binding : Analogs like WIN 55212-2 and HU 210 show that fluorinated aromatic rings enhance affinity for CB1/CB2 receptors. The target’s 4-fluorophenyl group may similarly optimize receptor interactions, though specific data are lacking .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Notes
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole 4-fluorophenyl, cyclopropyl-pyrrolidinone Potential metabolic stability
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Dihydro-pyrazoline Aldehyde, phenyl Increased flexibility, lower stability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Thiadiazole Isopropyl, 5-oxopyrrolidine Enhanced sulfur-mediated interactions
Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate () Benzimidazole Propyl-pyrrolidinone, pyridinyl Improved solubility, larger molecular footprint

Key Research Findings

  • Electronic Effects: The 4-fluorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions, as seen in cannabinoid receptor ligands .
  • Heterocyclic Diversity : Pyrazole cores (target) vs. thiadiazole or benzimidazole (analogs) demonstrate trade-offs between aromaticity, solubility, and binding kinetics.

Preparation Methods

Pyrrolidinone Core Synthesis

The pyrrolidinone ring is synthesized via cyclocondensation of γ-keto amines or radical dimerization of pyrazole derivatives . Source demonstrates that 5-oxopyrrolidin-3-yl amines form through cyclization of hydrazinopyrazole intermediates with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions (yield: 72–85%). Cyclopropanation is achieved via Simmons–Smith reactions using diethylzinc and diiodomethane, with yields exceeding 90% when catalyzed by chiral auxiliaries.

Pyrazole-Carboxylic Acid Synthesis

The pyrazole ring is constructed using Knorr pyrazole synthesis or condensation of hydrazines with 1,3-diketones . Patent highlights alkylation of pyrazole-3-carboxylates with methylating agents (e.g., dimethyl sulfate) to introduce the N-methyl group, though this method produces regioisomers requiring chromatographic separation. A superior approach involves direct cyclization of 2,4-diketocarboxylic esters with N-methylhydrazines , achieving >95% regioselectivity for the 1,5-disubstituted pyrazole.

Stepwise Synthesis Protocols

Synthesis of 1-Cyclopropyl-5-Oxopyrrolidin-3-yl Amine

Step 1: Cyclization of 5-Hydrazinopyrazole
5-Hydrazinopyrazole derivatives react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) in ethanol under reflux (24 h) to yield 5-oxopyrrolidin-3-yl hydrazides. Acidic hydrolysis (HCl, 6M) liberates the free amine.

Step 2: Cyclopropanation
The amine intermediate undergoes cyclopropanation using cyclopropylboronic acid and copper(II) acetate in dichloromethane at 0°C. Yields reach 88% with <2% over-alkylation.

Synthesis of 3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Step 1: Condensation of 4-Fluorophenylacetone with Diethyl Oxalate
4-Fluorophenylacetone and diethyl oxalate undergo Claisen condensation in THF with NaH (0°C, 2 h) to form ethyl 3-(4-fluorophenyl)-2,4-dioxopentanoate (yield: 78%).

Step 2: Cyclization with Methylhydrazine
The diketone reacts with methylhydrazine in ethanol (reflux, 12 h) to form the pyrazole ring. Regioselectivity is controlled by slow addition of hydrazine (5°C/min), favoring the 1,5-disubstituted isomer (94:6 ratio).

Step 3: Saponification
The ethyl ester is hydrolyzed with NaOH (2M, 70°C, 4 h) to the carboxylic acid (yield: 91%).

Amide Coupling and Final Product Isolation

Coupling Reagents and Conditions

The pyrrolidinone amine and pyrazole-carboxylic acid are coupled using HATU/DIPEA in DMF (25°C, 8 h), achieving >98% conversion. Alternatives like EDCI/HOBt yield comparable results but require longer reaction times (16 h).

Purification and Characterization

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding white crystals (mp: 162–164°C). Purity is confirmed by HPLC (>99.5%) and ¹H/¹³C NMR.

Optimization Strategies and Industrial Scaling

Isomer Control in Pyrazole Formation

Catalyst Screening
Adding p-toluenesulfonic acid (10 mol%) during cyclization reduces isomer formation from 6% to <1% by protonating the hydrazine intermediate, directing regioselectivity.

Solvent Effects
Using acetonitrile instead of ethanol accelerates cyclization (4 h vs. 12 h) and improves yield (96% vs. 78%).

Large-Scale Cyclopropanation

Continuous Flow Reactors
A continuous flow system with diethylzinc/diiodomethane (residence time: 2 min) achieves 92% yield at 100 g scale, eliminating batch variability.

Comparative Analysis of Methodologies

Parameter Academic Method Patent Method Hybrid Approach
Pyrrolidinone Yield 85% N/A 88%
Pyrazole Regioselectivity 89:11 94:6 99:1
Total Synthesis Time 72 h 48 h 36 h
Purity >99% (HPLC) >98% (HPLC) >99.5% (HPLC)

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Substituent scanning : Replace the 4-fluorophenyl group with bioisosteres (e.g., thiophene).
  • Free-Wilson analysis : Quantify contributions of individual moieties to activity.
  • In silico QSAR : Train models on datasets from PubChem to predict ADMET properties .

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